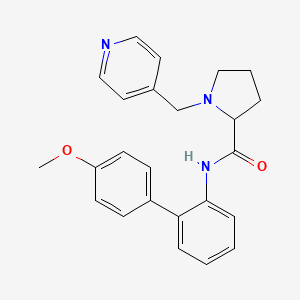![molecular formula C26H24N2O7 B6103192 4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B6103192.png)
4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as 'DPBA-PPA' and is a derivative of phthalic acid.
Applications De Recherche Scientifique
DPBA-PPA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. DPBA-PPA has also been studied for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer.
Mécanisme D'action
The mechanism of action of DPBA-PPA is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that are involved in the development of cancer. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
DPBA-PPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. DPBA-PPA has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPBA-PPA is that it has been extensively studied for its potential therapeutic properties. This means that there is a significant amount of scientific research available on this compound. However, one of the limitations of DPBA-PPA is that its mechanism of action is not fully understood. This makes it difficult to develop targeted therapies that can effectively treat specific types of cancer.
Orientations Futures
There are several future directions for research on DPBA-PPA. One area of research is to fully understand the mechanism of action of this compound. This will help to develop targeted therapies that can effectively treat specific types of cancer. Another area of research is to explore the potential of DPBA-PPA as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, DPBA-PPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPBA-PPA have been discussed in this paper. Further research is needed to fully understand the potential of DPBA-PPA as a therapeutic agent.
Méthodes De Synthèse
The synthesis of DPBA-PPA involves a multi-step process that includes the reaction of phthalic anhydride with 4-aminophenol to form 4-hydroxyphthalic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-[3-(4-aminobenzoylamino)phenoxy]phthalic acid. Finally, this compound is reacted with 2,2-dimethylpropanoyl chloride to form DPBA-PPA.
Propriétés
IUPAC Name |
4-[3-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]phenoxy]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7/c1-26(2,3)25(34)28-16-9-7-15(8-10-16)22(29)27-17-5-4-6-18(13-17)35-19-11-12-20(23(30)31)21(14-19)24(32)33/h4-14H,1-3H3,(H,27,29)(H,28,34)(H,30,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJPFVORKYBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6103117.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6103127.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6103137.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)
![N-{2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B6103148.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103173.png)
![5-(4-chlorophenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6103178.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B6103186.png)
![1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6103199.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6103208.png)
![4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6103221.png)